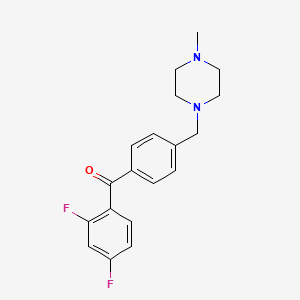

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone

描述

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.38 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with difluoro and piperazinomethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluoro and piperazinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Medicinal Chemistry

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of benzophenone exhibit anticancer properties. A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Increased reactive oxygen species |

Material Science

The compound is also utilized in the development of advanced materials due to its photochemical properties.

Application: UV Absorption

This compound serves as an effective UV filter in polymer formulations. Its incorporation into coatings enhances durability and stability against UV degradation.

| Material Type | UV Protection Efficiency (%) | Application |

|---|---|---|

| Polycarbonate Coating | 85 | Automotive industry |

| Acrylic Paint | 90 | Construction |

| Sunscreen Emulsion | 95 | Cosmetic products |

Analytical Chemistry

The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy.

Case Study: Chromatographic Applications

In high-performance liquid chromatography (HPLC), this compound is employed as a standard for the detection of related compounds in complex mixtures.

作用机制

The mechanism of action of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

2,4-Difluorobenzophenone: Lacks the piperazinomethyl group, making it less versatile in biological applications.

4’-(4-Methylpiperazinomethyl)benzophenone: Does not have the difluoro substitutions, which can affect its reactivity and binding properties.

Uniqueness

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone stands out due to the combination of difluoro and piperazinomethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2,4-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Molecular Formula : C19H20F2N2O

- CAS Number : 898763

The presence of fluorine atoms and a piperazine moiety contributes to its unique properties, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route commonly includes:

- Formation of Benzophenone Derivative : Utilizing 4-methylpiperazine and 2,4-difluorobenzoyl chloride.

- Purification : The product is purified through recrystallization to achieve high purity levels (97% as reported) .

Antioxidant Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the ability to donate hydrogen atoms is crucial for activity .

Anticancer Properties

Benzophenone derivatives have been investigated for their anticancer effects. In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Some benzophenone derivatives have demonstrated antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various benzophenone derivatives, including those similar to this compound. Results indicated that compounds with fluorine substitutions exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The study highlighted that the presence of hydroxyl groups significantly contributed to antioxidant efficacy .

Study 2: Anticancer Activity

In a series of experiments focusing on anticancer activity, derivatives were tested against human cancer cell lines. The results showed that certain derivatives led to a decrease in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that structural modifications, including the addition of piperazine rings, could enhance biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1,2,3-Triazole-benzophenone Derivative | High | Moderate | High |

| 4-Fluorobenzophenone | Low | Moderate | Low |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Difluoro-4'-(4-methylpiperazinomethyl)benzophenone?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example:

Friedel-Crafts Acylation : React 2,4-difluorobenzoyl chloride with a substituted benzene derivative (e.g., 4-methylpiperazinomethylbenzene) using anhydrous AlCl₃ as a catalyst in a solvent like nitrobenzene .

Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 4-methylpiperazinomethyl group to the benzophenone core. Ensure inert conditions (N₂/Ar atmosphere) and palladium catalysts (e.g., Pd(PPh₃)₄) .

Key Considerations : Monitor reaction temperature (80–90°C for AlCl₃-mediated reactions) and purify intermediates via column chromatography (e.g., n-hexane/EtOAC 5:5) .

Q. How can researchers optimize purification and characterization of this compound?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradient elution (n-hexane/EtOAc or DCM/MeOH). For polar intermediates, employ reverse-phase HPLC .

- Characterization :

- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .

- HPLC : Verify purity (>95% at 254 nm) .

- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of benzophenone derivatives?

- Methodological Answer : Conflicting data may arise from:

- Substituent Position : Fluorine at ortho vs. para positions alters electron-withdrawing effects, impacting receptor binding .

- Experimental Models : Validate activities across multiple assays (e.g., antifungal testing in Candida vs. Aspergillus models) .

- Solubility : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

Resolution : Perform meta-analyses comparing substituent effects (e.g., methylpiperazine enhances solubility but may reduce membrane permeability) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

Docking Studies : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes or neurotransmitter receptors). Input the compound’s 3D structure (SMILES: CC1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)F)F) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds with the methylpiperazine group .

QSAR : Correlate substituent electronegativity (fluorine) with bioactivity using Hammett constants .

Q. What are the key considerations for evaluating the compound’s pharmacokinetics in vitro?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., Vivid® assays) .

- Plasma Protein Binding : Use equilibrium dialysis (37°C, pH 7.4) to measure unbound fraction .

Q. Methodological Challenges and Solutions

Q. How to resolve low yields in coupling reactions involving the methylpiperazine moiety?

- Methodological Answer :

- Catalyst Optimization : Replace Pd(OAc)₂ with XPhos Pd G3 for better steric tolerance .

- Protecting Groups : Temporarily protect the piperazine nitrogen with Boc to prevent side reactions .

- Solvent Selection : Use DMA or DMF instead of THF to enhance solubility of aromatic intermediates .

Q. What analytical techniques differentiate polymorphic forms of this benzophenone derivative?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.2°) .

- DSC : Identify melting point variations (e.g., Form I: 187–190°C vs. Form II: 96–98°C) .

- Raman Spectroscopy : Detect conformational differences in the benzophenone carbonyl stretch (1680–1700 cm⁻¹) .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

属性

IUPAC Name |

(2,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCNTEMTAIOYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642997 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-33-2 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。